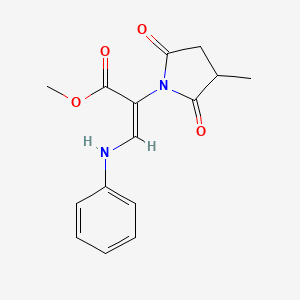
Dota-adibo (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dota-adibo (tfa) is a DOTA-derived bifunctional chelator (BFC) that allows drug conjugation via an uncatalyzed, copper-free cycloaddition reaction. This compound is particularly useful in the construction of fusion chelator systems, which can be further utilized to synthesize radiotracers after copper-64 modification. It is primarily used for positron emission tomography imaging of tumors expressing integrin αvβ6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dota-adibo (tfa) involves a convergent synthetic approach. The key intermediates include the ADIBO active ester and primary amine-functionalized chelators. The reaction conditions typically involve strain-promoted azide-alkyne cycloaddition (SPAAC) to form covalent bonds between the chelator and the target molecule .
Industrial Production Methods
Industrial production of Dota-adibo (tfa) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then freeze-dried and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dota-adibo (tfa) undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The compound participates in uncatalyzed, copper-free cycloaddition reactions, which are essential for drug conjugation
Chelation Reactions: It forms stable complexes with metal ions, particularly copper-64, which is crucial for its application in radiotracer synthesis
Common Reagents and Conditions
Reagents: Common reagents include azide-functionalized molecules and copper-64.
Conditions: Reactions are typically carried out at room temperature and under mild conditions to ensure the stability of the compound
Major Products
The major products formed from these reactions are radiotracers used for positron emission tomography imaging .
Scientific Research Applications
Dota-adibo (tfa) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dota-adibo (tfa) involves its ability to form stable complexes with metal ions through chelation. The compound’s bifunctional nature allows it to conjugate with drugs via cycloaddition reactions, enabling the construction of fusion chelator systems. These systems can then be modified with copper-64 to create radiotracers for imaging applications .
Comparison with Similar Compounds
Similar Compounds
NODAGA-adibo: Another bifunctional chelator used for similar applications.
15-5 Macrocycles: Used for copper-64 labeling of immunoconjugates.
Uniqueness
Dota-adibo (tfa) is unique due to its ability to undergo uncatalyzed, copper-free cycloaddition reactions, making it highly efficient for drug conjugation and radiotracer synthesis .
Properties
Molecular Formula |
C36H43F3N6O10 |
|---|---|
Molecular Weight |
776.8 g/mol |
IUPAC Name |
2-[4-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H42N6O8.C2HF3O2/c41-30(35-12-11-31(42)40-21-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)40)22-36-13-15-37(23-32(43)44)17-19-39(25-34(47)48)20-18-38(16-14-36)24-33(45)46;3-2(4,5)1(6)7/h1-8H,11-25H2,(H,35,41)(H,43,44)(H,45,46)(H,47,48);(H,6,7) |
InChI Key |
PDQRVMRMRVCVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)



![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)

![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)

![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
